
(2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one is a chiral compound with a hydroxyl group, a methyl group, and a pyrrolidinyl group attached to a pentanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pentanone Backbone: The initial step involves the formation of the pentanone backbone through aldol condensation or other carbon-carbon bond-forming reactions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via selective reduction or hydrolysis reactions.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through nucleophilic substitution or addition reactions, often using pyrrolidine as a nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
(2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
科学研究应用
(2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and pyrrolidinyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2S)-2-Hydroxy-4-methylpentan-1-one: Lacks the pyrrolidinyl group, which may result in different chemical and biological properties.
(2S)-2-Hydroxy-4-methyl-1-(piperidin-1-yl)pentan-1-one: Contains a piperidinyl group instead of a pyrrolidinyl group, which may affect its reactivity and interactions.
Uniqueness
(2S)-2-Hydroxy-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and influence its reactivity in various chemical reactions.
属性
CAS 编号 |
919111-21-0 |
|---|---|
分子式 |
C10H19NO2 |
分子量 |
185.26 g/mol |
IUPAC 名称 |
(2S)-2-hydroxy-4-methyl-1-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-8(2)7-9(12)10(13)11-5-3-4-6-11/h8-9,12H,3-7H2,1-2H3/t9-/m0/s1 |
InChI 键 |
GPQKPSJPDLRDPO-VIFPVBQESA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N1CCCC1)O |
规范 SMILES |
CC(C)CC(C(=O)N1CCCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12614253.png)
![2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid](/img/structure/B12614256.png)
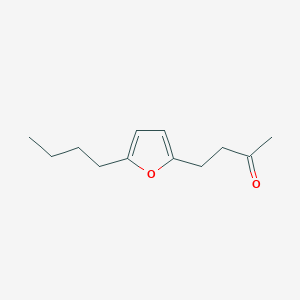
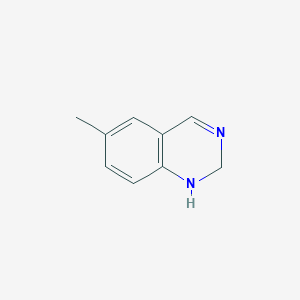


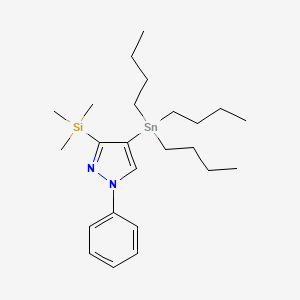
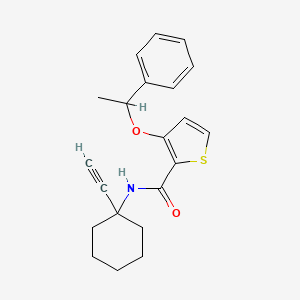
![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12614281.png)
![(6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12614287.png)
![Methyl 4-[2-(1,3-benzoxazol-2-yl)-2-oxoethyl]benzoate](/img/structure/B12614288.png)
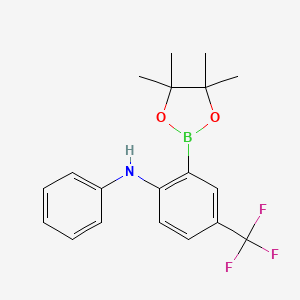
![N-{5-[(2,3-Dimethylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12614293.png)
![2-([1,1'-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}acetamide](/img/structure/B12614305.png)
